molecular formula C23H25NO2 B1203347 3,8-Dimethyl-3-(4-methylpent-3-en-1-yl)-3,11-dihydropyrano[3,2-a]carbazol-9-ol CAS No. 138876-26-3

3,8-Dimethyl-3-(4-methylpent-3-en-1-yl)-3,11-dihydropyrano[3,2-a]carbazol-9-ol

Cat. No. B1203347
M. Wt: 347.4 g/mol
InChI Key: WWXYBSVWYPHUPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrafoline D, also known as isomahanine, belongs to the class of organic compounds known as carbazoles. Carbazoles are compounds containing a three ring system containing a pyrrole ring fused on either side to a benzene ring. Pyrafoline D exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, pyrafoline D is primarily located in the membrane (predicted from logP). Outside of the human body, pyrafoline D can be found in herbs and spices. This makes pyrafoline D a potential biomarker for the consumption of this food product.

Scientific Research Applications

Infrared-Spectroscopic Study

  • Study Focus: An infrared-spectroscopic study was conducted on a similar compound, exploring its photochemical transformations and reactions in an Argon matrix. This research is significant for understanding the photophysical properties of such compounds (Baskir et al., 2019).

Synthesis and Cytotoxic Activity

  • Study Focus: Research on pyranocarbazole analogues of ellipticine and acronycine, which are structurally related to the compound , revealed insights into their synthesis and cytotoxic activity. This is crucial for potential therapeutic applications (Tran-Thi et al., 2004).

Photophysical Investigation

  • Study Focus: A study was conducted on a carbazole-containing pyrazoline-benzothiazole derivative, demonstrating its utility as a fluorescent chemosensor for metal ion detection. This research highlights the potential application of such compounds in sensing technologies (Asiri et al., 2019).

Antimicrobial Activities

  • Study Focus: Research on 9H-carbazole derivatives, closely related to the compound of interest, investigated their synthesis and antimicrobial activities. This is valuable for developing new antimicrobial agents (Salih et al., 2016).

Synthesis and Herbicidal Activity

  • Study Focus: A study on 1,3-Dimethyl-4-Acyl-Pyrazol-5-yl Carbamates, which shares structural features with the compound , evaluated their herbicidal activity. This has implications for agricultural applications (Lee et al., 1989).

Antiproliferative Activity

  • Study Focus: Novel Pyranocarbazoles were synthesized and their antiproliferative activity was evaluated, indicating potential for cancer treatment research (Padmaja et al., 2018).

properties

CAS RN

138876-26-3

Product Name

3,8-Dimethyl-3-(4-methylpent-3-en-1-yl)-3,11-dihydropyrano[3,2-a]carbazol-9-ol

Molecular Formula

C23H25NO2

Molecular Weight

347.4 g/mol

IUPAC Name

3,8-dimethyl-3-(4-methylpent-3-enyl)-11H-pyrano[3,2-a]carbazol-9-ol

InChI

InChI=1S/C23H25NO2/c1-14(2)6-5-10-23(4)11-9-17-21(26-23)8-7-16-18-12-15(3)20(25)13-19(18)24-22(16)17/h6-9,11-13,24-25H,5,10H2,1-4H3

InChI Key

WWXYBSVWYPHUPZ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1O)NC3=C2C=CC4=C3C=CC(O4)(C)CCC=C(C)C

Canonical SMILES

CC1=CC2=C(C=C1O)NC3=C2C=CC4=C3C=CC(O4)(C)CCC=C(C)C

melting_point

184°C

physical_description

Solid

synonyms

isisomahanine
isomahanine
mahanine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,8-Dimethyl-3-(4-methylpent-3-en-1-yl)-3,11-dihydropyrano[3,2-a]carbazol-9-ol
Reactant of Route 2
3,8-Dimethyl-3-(4-methylpent-3-en-1-yl)-3,11-dihydropyrano[3,2-a]carbazol-9-ol
Reactant of Route 3
3,8-Dimethyl-3-(4-methylpent-3-en-1-yl)-3,11-dihydropyrano[3,2-a]carbazol-9-ol
Reactant of Route 4
3,8-Dimethyl-3-(4-methylpent-3-en-1-yl)-3,11-dihydropyrano[3,2-a]carbazol-9-ol
Reactant of Route 5
3,8-Dimethyl-3-(4-methylpent-3-en-1-yl)-3,11-dihydropyrano[3,2-a]carbazol-9-ol
Reactant of Route 6
3,8-Dimethyl-3-(4-methylpent-3-en-1-yl)-3,11-dihydropyrano[3,2-a]carbazol-9-ol

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